2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid
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Overview
Description
These are ortho-hydroxylated benzoic acids . This compound is notable for its presence in the cashew nut shell liquid and has been studied for its various biological activities.
Preparation Methods
The synthesis of benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- can be achieved through several synthetic routes. One common method involves the extraction from natural sources such as cashew nut shell liquid, followed by purification processes. Industrial production methods may involve chemical synthesis starting from simpler organic compounds, utilizing specific catalysts and reaction conditions to achieve the desired product.
Chemical Reactions Analysis
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research indicates its potential in developing treatments for cancer and other diseases due to its bioactive properties.
Industry: It is used in the production of coatings, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and disrupting cellular processes in microorganisms, leading to their death. In cancer research, it has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic Acid can be compared with other similar compounds such as:
Salicylic acid: Known for its use in acne treatment and as a pain reliever.
Anacardic acids: A group of compounds with similar structures and biological activities.
Phenolic acids: A broader class of compounds with antioxidant properties.
Properties
IUPAC Name |
2-[(7Z,9E)-14-hydroxypentadeca-7,9-dien-5-yl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-3-4-14-19(20-16-11-12-17-21(20)22(24)25)15-10-8-6-5-7-9-13-18(2)23/h5-6,8,10-12,16-19,23H,3-4,7,9,13-15H2,1-2H3,(H,24,25)/b6-5+,10-8- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDNWAYCRJADHT-VOFQGDAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC=CC=CCCCC(C)O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C/C=C\C=C\CCCC(C)O)C1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103904-74-1 |
Source
|
Record name | Benzoic acid, 2-hydroxy-6-(8,11-pentadecadienyl)-, (Z,Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103904741 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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